4-溴-1H-吲唑-3-甲醛

描述

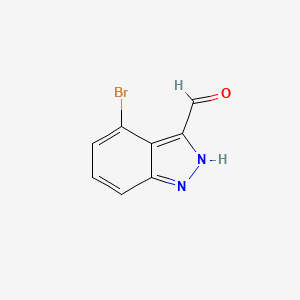

4-Bromo-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyrazole ring. The presence of a bromine atom at the 4-position and an aldehyde group at the 3-position makes 4-Bromo-1H-indazole-3-carbaldehyde a valuable intermediate in organic synthesis and medicinal chemistry .

科学研究应用

Scientific Research Applications

4-Bromo-1H-indazole-3-carbaldehyde serves multiple roles in scientific research, particularly in the fields of medicinal chemistry, biology, and materials science.

Medicinal Chemistry

This compound is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly kinase inhibitors and anti-inflammatory agents. Its unique structure allows for modifications that enhance therapeutic efficacy.

Biological Studies

The compound is employed in exploring biological pathways due to its ability to interact with specific enzymes and receptors. It has shown potential as an inhibitor of protein kinases, which are crucial in cell signaling and cancer progression.

Chemical Synthesis

4-Bromo-1H-indazole-3-carbaldehyde acts as a building block for synthesizing more complex indazole derivatives. These derivatives often exhibit enhanced biological activities, making them valuable in drug development.

Material Science

Research is ongoing into the potential use of this compound in developing novel materials with unique properties, such as conductive polymers or advanced coatings.

Research has highlighted several biological activities associated with this compound:

- Enzyme Inhibition: It inhibits various kinases involved in cell proliferation.

- Induction of Apoptosis: It activates signaling pathways leading to programmed cell death in cancer cells.

- Antimicrobial Properties: Preliminary studies indicate potential antimicrobial effects against certain bacterial strains.

Case Studies

Several studies have documented the effectiveness of 4-Bromo-1H-indazole-3-carbaldehyde and its derivatives:

作用机制

Target of Action

4-Bromo-1H-indazole-3-carbaldehyde is a key building block for the assembly of azepino[3,4,5-cd]indoles and spiroindolines . It has been explored for its potential therapeutic applications, particularly in the synthesis of active molecules .

Mode of Action

It’s known that the compound is used in multicomponent reactions (mcrs) to generate biologically active structures . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .

Biochemical Pathways

It’s known that indazole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . These derivatives play a significant role in cell biology .

Result of Action

It’s known that the compound is used in the synthesis of active molecules . The resulting molecules could have various biologically vital properties .

生化分析

Biochemical Properties

4-Bromo-1H-indazole-3-carbaldehyde plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of 4-Bromo-1H-indazole-3-carbaldehyde is with protein kinases, which are enzymes that regulate various cellular processes by phosphorylating target proteins. The compound can act as an inhibitor of certain protein kinases, thereby modulating signaling pathways involved in cell growth, differentiation, and apoptosis .

Additionally, 4-Bromo-1H-indazole-3-carbaldehyde has been shown to interact with other biomolecules such as nucleic acids and lipids. These interactions can affect the stability and function of these molecules, leading to changes in cellular processes and metabolic pathways .

Cellular Effects

The effects of 4-Bromo-1H-indazole-3-carbaldehyde on various types of cells and cellular processes are profound. The compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Bromo-1H-indazole-3-carbaldehyde can inhibit the activity of certain transcription factors, leading to changes in the expression of genes involved in cell proliferation and survival .

Moreover, the compound can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways. This can result in changes in the levels of metabolites and the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of 4-Bromo-1H-indazole-3-carbaldehyde involves several key processes. The compound exerts its effects primarily through binding interactions with biomolecules. For example, 4-Bromo-1H-indazole-3-carbaldehyde can bind to the active site of protein kinases, inhibiting their activity and preventing the phosphorylation of target proteins .

In addition to enzyme inhibition, 4-Bromo-1H-indazole-3-carbaldehyde can also modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-1H-indazole-3-carbaldehyde can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-1H-indazole-3-carbaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity .

Long-term exposure to 4-Bromo-1H-indazole-3-carbaldehyde in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in cell proliferation, differentiation, and apoptosis. These effects are likely due to the compound’s ability to modulate key signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of 4-Bromo-1H-indazole-3-carbaldehyde vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as inhibiting tumor growth and reducing inflammation. At high doses, 4-Bromo-1H-indazole-3-carbaldehyde can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity .

Threshold effects have also been observed, where the compound’s biological activity changes significantly at specific dosage levels. These findings highlight the importance of determining the optimal dosage for therapeutic applications of 4-Bromo-1H-indazole-3-carbaldehyde .

Metabolic Pathways

4-Bromo-1H-indazole-3-carbaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .

准备方法

The synthesis of 4-Bromo-1H-indazole-3-carbaldehyde can be achieved through several methods. One common synthetic route involves the bromination of 1H-indazole-3-carbaldehyde. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . Another method involves the cyclization of 2-bromo-6-fluorobenzaldehyde with hydrazine hydrate under acidic conditions .

Industrial production methods for 4-Bromo-1H-indazole-3-carbaldehyde often involve optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis .

化学反应分析

4-Bromo-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Condensation Reactions: The aldehyde group at the 3-position can participate in condensation reactions, such as the Knoevenagel condensation, to form various derivatives.

Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate or sodium borohydride, respectively.

Major products formed from these reactions include substituted indazoles, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

相似化合物的比较

4-Bromo-1H-indazole-3-carbaldehyde can be compared with other indazole derivatives, such as:

6-Bromo-1H-indazole-4-carboxaldehyde: Similar in structure but with the bromine atom at the 6-position and the aldehyde group at the 4-position.

1H-indazole-3-carbaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.

4-Bromo-1H-indazole: Lacks the aldehyde group, limiting its use in condensation reactions.

The presence of both the bromine atom and the aldehyde group in 4-Bromo-1H-indazole-3-carbaldehyde makes it a versatile intermediate for various synthetic applications .

生物活性

4-Bromo-1H-indazole-3-carbaldehyde is a notable compound within the indazole family, recognized for its diverse biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

4-Bromo-1H-indazole-3-carbaldehyde has the molecular formula and a molecular weight of approximately 225.04 g/mol. Its structure features a bromine atom at the 4-position and an aldehyde group at the 3-position of the indazole ring, which is crucial for its reactivity (see Table 1).

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅BrN₂O |

| Molecular Weight | 225.04 g/mol |

| Physical State | Yellow solid |

| Density | ~1.8 g/cm³ |

| Boiling Point | ~414.1 °C |

Anticancer Properties

Research indicates that 4-Bromo-1H-indazole-3-carbaldehyde exhibits significant anticancer properties, particularly through its role as an inhibitor of various kinases involved in cell signaling pathways. Indazole derivatives have been shown to induce apoptosis in cancer cells, suggesting their potential as anticancer agents. For instance, studies have reported that certain indazole derivatives can inhibit the activity of Aurora kinases, which are critical for cell division and are often overexpressed in cancers .

Antimicrobial Activity

Additionally, this compound has demonstrated antimicrobial properties. It has been noted for its activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains indicate that 4-Bromo-1H-indazole-3-carbaldehyde can effectively inhibit bacterial growth, making it a candidate for further development in antimicrobial therapies .

Structure-Activity Relationships (SAR)

The unique structural features of 4-Bromo-1H-indazole-3-carbaldehyde contribute significantly to its biological activity. The presence of the bromine atom enhances its reactivity and selectivity compared to other indazole derivatives. SAR studies have indicated that modifications at the 4-position can lead to varying levels of kinase inhibition and anticancer efficacy. For example, compounds with different halogen substitutions exhibit distinct binding affinities to target proteins .

Study on Kinase Inhibition

A pivotal study investigated the kinase inhibitory activity of several indazole derivatives, including 4-Bromo-1H-indazole-3-carbaldehyde. The results showed that this compound effectively inhibited Aurora A and B kinases with IC50 values in the low micromolar range, highlighting its potential as a therapeutic agent in cancer treatment .

Antimicrobial Efficacy Assessment

Another study assessed the antimicrobial efficacy of 4-Bromo-1H-indazole-3-carbaldehyde against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound displayed significant bactericidal activity with MIC values ranging from 15.625 to 62.5 μM against Staphylococcus strains, indicating its potential application in treating resistant bacterial infections .

属性

IUPAC Name |

4-bromo-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-5-2-1-3-6-8(5)7(4-12)11-10-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPWFKJANMVAIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646266 | |

| Record name | 4-Bromo-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-76-6 | |

| Record name | 4-Bromo-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。